molecular formula C7H5F3N2O3 B564732 2-Amino-5-nitro-4-(trifluoromethyl)phenol CAS No. 56987-02-1

2-Amino-5-nitro-4-(trifluoromethyl)phenol

Cat. No. B564732
CAS RN: 56987-02-1
M. Wt: 222.123
InChI Key: FKHIQXACMFXULG-UHFFFAOYSA-N
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Description

2-Amino-5-nitro-4-(trifluoromethyl)phenol is a chemical compound. It is the major product of solution phase photodecomposition of fluorodifen .


Synthesis Analysis

The synthesis of 2-Amino-5-nitro-4-(trifluoromethyl)phenol involves several steps. For instance, one method involves the use of BBr3 in 1,2-dichloro-ethane at 0 - 25°C for 14 hours . Another method involves the oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitro-4-(trifluoromethyl)phenol can be analyzed using various techniques such as HNMR . The InChI code for this compound is 1S/C6H4F3N3O2/c7-6(8,9)3-1-5(10)11-2-4(3)12(13)14/h1-2H,(H2,10,11) .


Chemical Reactions Analysis

Nitro compounds like 2-Amino-5-nitro-4-(trifluoromethyl)phenol can undergo various chemical reactions. For example, they can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-nitro-4-(trifluoromethyl)phenol include a boiling point of 138-140°C . The compound is solid at ambient temperature .

Scientific Research Applications

Metabolite of Flutamide

“2-Amino-5-nitro-4-(trifluoromethyl)phenol” is a metabolite of Flutamide . Flutamide is an anti-androgen drug used for treating men with advanced prostate cancer . After oral administration, Flutamide undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of these metabolites is “2-Amino-5-nitro-4-(trifluoromethyl)phenol”, which is predominantly excreted in urine .

Drug Analysis

This compound is used in the quantitative analysis of Flutamide and its metabolites in pure form, human urine, and plasma samples . The analysis is performed using chromatographic methods, such as HPTLC and HPLC–DAD .

Synthesis of Other Compounds

“2-Amino-5-nitro-4-(trifluoromethyl)phenol” can be used in the synthesis of other compounds . For example, it has been used in the synthesis of "2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester" .

Photodecomposition Study

This compound is the major product of the solution phase photodecomposition of fluorodifen . This makes it useful in studying the photodecomposition process of certain compounds .

Research on Toxicity

The compound is a major metabolite of Flutamide, which has been associated with severe hepatotoxicity . Therefore, studying this compound can provide insights into the toxicity of Flutamide and its metabolites .

Pharmaceutical Research

“2-Amino-5-nitro-4-(trifluoromethyl)phenol” is used in pharmaceutical research . It is used in the development and validation of analytical methods for pharmaceuticals .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

2-Amino-5-nitro-4-(trifluoromethyl)phenol is a metabolite of Flutamide , an anti-androgen drug. The primary targets of this compound are likely to be similar to those of Flutamide, which primarily targets androgen receptors, inhibiting the action of androgens, a type of hormone that promotes the development and maintenance of male sex characteristics.

Pharmacokinetics

As a metabolite of flutamide, it is likely produced in the liver and excreted in the urine

properties

IUPAC Name

2-amino-5-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-1-4(11)6(13)2-5(3)12(14)15/h1-2,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHIQXACMFXULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675590
Record name 2-Amino-5-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitro-4-(trifluoromethyl)phenol

CAS RN

56987-02-1
Record name 2-Amino-5-nitro-4-(trifluoromethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA45BJS77B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of 2-Amino-5-nitro-4-(trifluoromethyl)phenol in the context of the research paper?

A: Although not explicitly stated as a target itself, 2-Amino-5-nitro-4-(trifluoromethyl)phenol plays a crucial behind-the-scenes role in this research. The paper focuses on developing analytical methods for flutamide, an anti-androgen drug, and its metabolites []. While the specific use of 2-Amino-5-nitro-4-(trifluoromethyl)phenol isn't detailed in the abstract, it's likely employed as part of the HPLC (High-Performance Liquid Chromatography) or HPTLC (High-Performance Thin-Layer Chromatography) methods. These techniques often utilize specific reagents for tasks like:

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